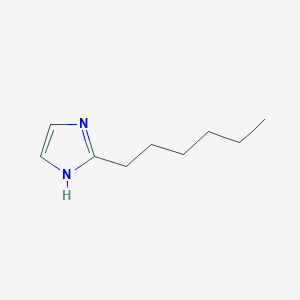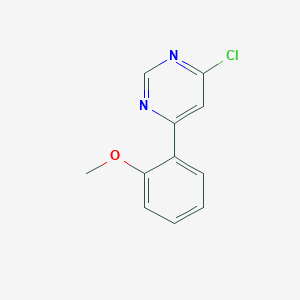
4-Cloro-6-(2-metoxifenil)pirimidina
Descripción general
Descripción
4-Chloro-6-(2-methoxyphenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds. The structure of 4-Chloro-6-(2-methoxyphenyl)pyrimidine consists of a pyrimidine ring substituted with a chlorine atom at the 4-position and a 2-methoxyphenyl group at the 6-position.
Aplicaciones Científicas De Investigación
4-Chloro-6-(2-methoxyphenyl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
Target of Action
4-Chloro-6-(2-methoxyphenyl)pyrimidine is a pyrimidine derivative. Pyrimidines are known to have a wide range of pharmacological effects, including anti-inflammatory activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
The anti-inflammatory effects of pyrimidines, including 4-Chloro-6-(2-methoxyphenyl)pyrimidine, are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators . For instance, they can inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells .
Biochemical Pathways
The biochemical pathways affected by 4-Chloro-6-(2-methoxyphenyl)pyrimidine are primarily related to inflammation. The compound can inhibit the production of inflammatory mediators, thereby reducing inflammation . It can also inhibit the endoplasmic reticulum (ER) stress and apoptosis, which are associated with neuroprotective activity .
Result of Action
The result of the action of 4-Chloro-6-(2-methoxyphenyl)pyrimidine is primarily the reduction of inflammation. By inhibiting the production of inflammatory mediators, the compound can potentially alleviate inflammatory conditions . Additionally, it has shown promising neuroprotective and anti-inflammatory properties in human microglia and neuronal cell models .
Análisis Bioquímico
Biochemical Properties
4-Chloro-6-(2-methoxyphenyl)pyrimidine plays a significant role in biochemical reactions, particularly in the inhibition of inflammatory mediators. It interacts with enzymes such as inducible nitric oxide synthase and cyclooxygenase, which are involved in the inflammatory response. The compound inhibits the production of nitric oxide and prostaglandins, thereby reducing inflammation . Additionally, 4-Chloro-6-(2-methoxyphenyl)pyrimidine interacts with proteins like nuclear factor kappa B, which regulates the expression of various inflammatory genes .
Cellular Effects
4-Chloro-6-(2-methoxyphenyl)pyrimidine exerts various effects on different cell types and cellular processes. In neuronal cells, it has been shown to provide neuroprotection by reducing the expression of endoplasmic reticulum chaperones and apoptosis markers . The compound also influences cell signaling pathways, such as the nuclear factor kappa B pathway, leading to decreased production of pro-inflammatory cytokines like tumor necrosis factor-alpha . Furthermore, 4-Chloro-6-(2-methoxyphenyl)pyrimidine affects cellular metabolism by modulating the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of 4-Chloro-6-(2-methoxyphenyl)pyrimidine involves its binding interactions with various biomolecules. The compound binds to the active sites of enzymes like inducible nitric oxide synthase and cyclooxygenase, inhibiting their activity and reducing the production of inflammatory mediators . Additionally, it interacts with nuclear factor kappa B, preventing its translocation to the nucleus and subsequent activation of inflammatory gene expression . These interactions result in the downregulation of pro-inflammatory cytokines and other inflammatory mediators.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-6-(2-methoxyphenyl)pyrimidine have been observed to change over time. The compound exhibits stability under standard storage conditions, but its degradation can occur under extreme conditions such as high temperature and light exposure . Long-term studies have shown that 4-Chloro-6-(2-methoxyphenyl)pyrimidine maintains its anti-inflammatory and neuroprotective effects over extended periods, with no significant loss of activity .
Dosage Effects in Animal Models
The effects of 4-Chloro-6-(2-methoxyphenyl)pyrimidine vary with different dosages in animal models. At low doses, the compound exhibits potent anti-inflammatory and neuroprotective effects without any adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The threshold dose for these toxic effects varies depending on the animal model and the duration of exposure.
Metabolic Pathways
4-Chloro-6-(2-methoxyphenyl)pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the action of cytochrome P450 enzymes, which hydroxylate the compound, followed by conjugation with glucuronic acid or sulfate . The metabolites are then excreted through the kidneys.
Transport and Distribution
Within cells and tissues, 4-Chloro-6-(2-methoxyphenyl)pyrimidine is transported and distributed via specific transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it binds to intracellular proteins that facilitate its distribution to various cellular compartments . The compound accumulates in tissues with high metabolic activity, such as the liver and brain .
Subcellular Localization
The subcellular localization of 4-Chloro-6-(2-methoxyphenyl)pyrimidine is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it can translocate to the nucleus, where it modulates gene expression by interacting with transcription factors like nuclear factor kappa B . Post-translational modifications, such as phosphorylation, play a role in directing the compound to specific subcellular compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2-methoxyphenyl)pyrimidine can be achieved through various methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Another method involves the [3 + 3] annulation of amidines with saturated ketones under copper catalysis. This method provides a smooth and efficient synthesis of functionally vital pyrimidines .
Industrial Production Methods
Industrial production of 4-Chloro-6-(2-methoxyphenyl)pyrimidine may involve large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction, due to its mild conditions and high efficiency, is particularly suitable for industrial-scale synthesis. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for maximizing yield and minimizing costs.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-(2-methoxyphenyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used under mild conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Coupling Reactions: More complex aromatic compounds with extended conjugation.
Comparación Con Compuestos Similares
4-Chloro-6-(2-methoxyphenyl)pyrimidine can be compared with other similar compounds, such as:
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: This compound has an ethoxy group at the 6-position and a methylthio group at the 2-position, making it structurally similar but functionally different.
4-Chloro-6-(methylamino)pyrimidine: This compound has a methylamino group at the 6-position, which can influence its reactivity and biological activity.
The uniqueness of 4-Chloro-6-(2-methoxyphenyl)pyrimidine lies in its specific substitution pattern, which can impart distinct chemical and biological properties.
Propiedades
IUPAC Name |
4-chloro-6-(2-methoxyphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-15-10-5-3-2-4-8(10)9-6-11(12)14-7-13-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDRJPOECQRJDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
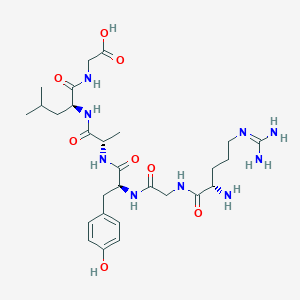
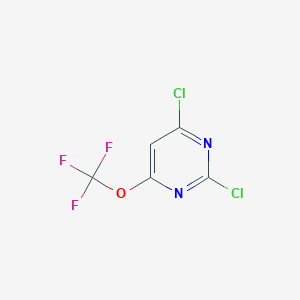



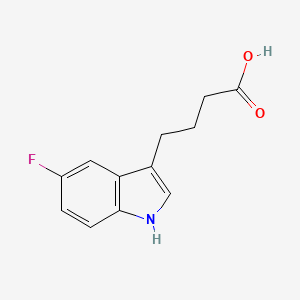
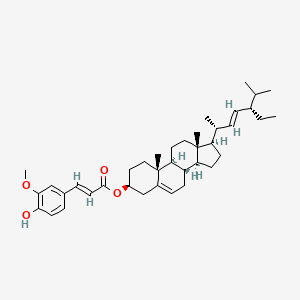
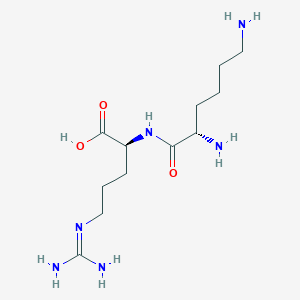
![7-Hydroxyspiro[chroman-2,1'-cyclopentan]-4-one](/img/structure/B1339204.png)


